molecular formula C20H16N2O2S B11206845 3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11206845
M. Wt: 348.4 g/mol
InChI Key: GUCLCLYVOXXGRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2, which are crucial for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2O2S/c23-20-19-18(17(13-25-19)15-7-3-1-4-8-15)21-14-22(20)11-12-24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

GUCLCLYVOXXGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4

Origin of Product

United States

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